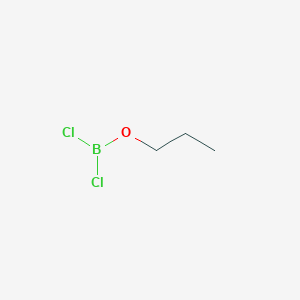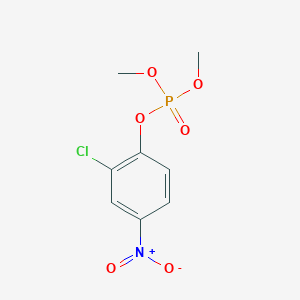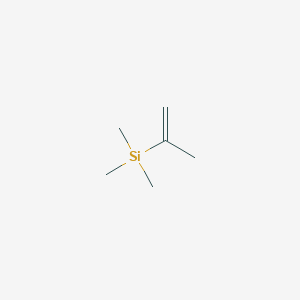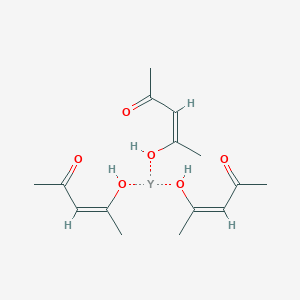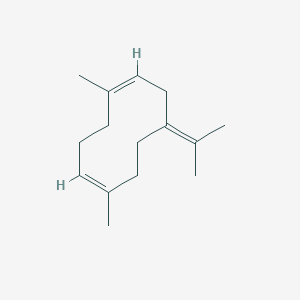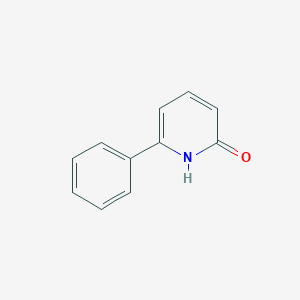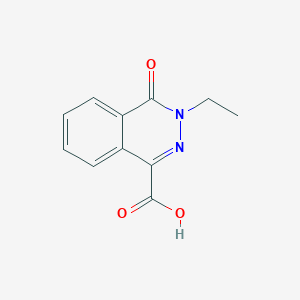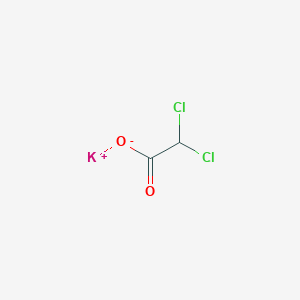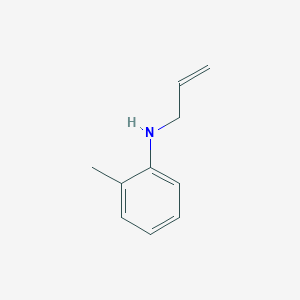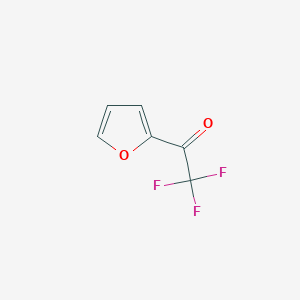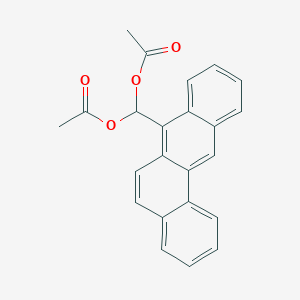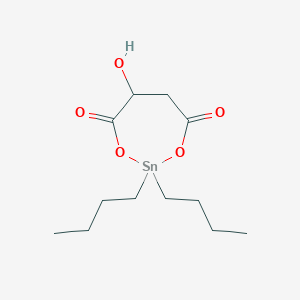![molecular formula C11H14Cl2N2O3 B101669 N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide CAS No. 17364-04-4](/img/structure/B101669.png)
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide, also known as DAPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPTA is a small molecule that has been shown to have a high affinity for the human immunodeficiency virus (HIV) envelope protein gp120, making it a promising candidate for the development of novel HIV therapies.
Mécanisme D'action
The mechanism of action of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide involves its high affinity for the HIV envelope protein gp120. The compound binds to a specific region on gp120, preventing the protein from binding to CD4 receptors on T cells. This prevents viral entry into host cells and inhibits the replication of the virus.
Effets Biochimiques Et Physiologiques
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide has been shown to have a number of biochemical and physiological effects, including inhibition of viral entry, inhibition of viral replication, and modulation of the immune response. The compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as an HIV therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide for lab experiments is its high affinity for gp120, which makes it a useful tool for studying the interaction between the virus and host cells. However, one limitation of the compound is its specificity for HIV gp120, which limits its potential applications in other areas of research.
Orientations Futures
There are a number of potential future directions for research on N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide. One area of interest is the development of novel HIV therapies based on the compound. Another potential direction is the use of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide as a tool for studying the interaction between the virus and host cells. Additionally, there may be potential applications for the compound in other areas of research, such as cancer therapy or drug delivery. Further research is needed to fully explore the potential of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide in these areas.
Méthodes De Synthèse
The synthesis of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide involves a multi-step process that begins with the reaction of 4-nitrophenylacetic acid with ethylene glycol to form a diester intermediate. This intermediate is then reduced to the corresponding diol, which is subsequently converted to the dichloroacetamide by reaction with thionyl chloride.
Applications De Recherche Scientifique
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide has been extensively studied for its potential use in scientific research, particularly in the field of HIV/AIDS research. The compound has been shown to inhibit the binding of HIV gp120 to CD4 receptors on T cells, thereby preventing viral entry into host cells. This makes N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide a promising candidate for the development of novel HIV therapies.
Propriétés
Numéro CAS |
17364-04-4 |
|---|---|
Nom du produit |
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |
Formule moléculaire |
C11H14Cl2N2O3 |
Poids moléculaire |
293.14 g/mol |
Nom IUPAC |
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C11H14Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5,14H2,(H,15,18) |
Clé InChI |
BFLNGKUCFYKCFZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N |
SMILES canonique |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



